molecular formula C12H16N2O4 B11108558 N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide

N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11108558
M. Wt: 252.27 g/mol
InChI Key: WOLLSSAKNQPPLF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.26644 g/mol . This compound is known for its unique structure, which includes an isoindoline ring system and an acetamide group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid . Another method includes the dehydration of the salt of dimethylamine and acetic acid . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1,3,6-trioxo-4,5,7,7a-tetrahydro-3aH-isoindol-2-yl)acetamide

InChI

InChI=1S/C12H16N2O4/c1-13(2)10(16)6-14-11(17)8-4-3-7(15)5-9(8)12(14)18/h8-9H,3-6H2,1-2H3

InChI Key

WOLLSSAKNQPPLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)C2CCC(=O)CC2C1=O

Origin of Product

United States

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